molecular formula C18H21BrN6O B12241466 5-Bromo-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine

5-Bromo-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B12241466
M. Wt: 417.3 g/mol
InChI Key: BGFPHFTVBKXGER-UHFFFAOYSA-N
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Description

5-Bromo-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that features a brominated pyrimidine core linked to a piperidine ring, which is further connected to a dimethylimidazopyridazine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine typically involves multi-step organic reactionsThe piperidine ring is then attached via nucleophilic substitution reactions, and finally, the dimethylimidazopyridazine moiety is introduced through etherification or similar coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

5-Bromo-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine
  • 5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole
  • 5-Bromo-2-(piperazin-1-yl)pyrimidine

Uniqueness

5-Bromo-2-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a brominated pyrimidine core with a piperidine ring and a dimethylimidazopyridazine moiety sets it apart from other similar compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C18H21BrN6O

Molecular Weight

417.3 g/mol

IUPAC Name

6-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-2,3-dimethylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C18H21BrN6O/c1-12-13(2)25-16(22-12)3-4-17(23-25)26-11-14-5-7-24(8-6-14)18-20-9-15(19)10-21-18/h3-4,9-10,14H,5-8,11H2,1-2H3

InChI Key

BGFPHFTVBKXGER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=C(C=N4)Br)C

Origin of Product

United States

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